molecular formula C48H29O3PS B1412311 (S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706463-52-6

(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Cat. No. B1412311
M. Wt: 716.8 g/mol
InChI Key: XNZVWDJIYSNQMX-UHFFFAOYSA-N
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Description

Anthracene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings. It is commonly used in the production of dyes, coatings, and semiconductors. The compound you mentioned contains two anthracene groups, a dioxaphosphepine group, and a sulfide group. The presence of these groups could give the compound unique properties, such as fluorescence or high thermal stability .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The anthracene groups would likely contribute to a planar structure, while the dioxaphosphepine and sulfide groups could add some three-dimensionality .


Chemical Reactions Analysis

Anthracene compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound could undergo would depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

Anthracene compounds generally have high thermal stability and exhibit blue fluorescence . They also tend to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The reaction of anthracene-based cyclic phosphonate esters leads to the generation of various phosphonates with diverse structures and fluorescent properties, highlighting the compound's utility in synthesis and structural analysis (Cao et al., 2013).

2. Fluorescent Properties and Imaging Applications

  • A study on anthracene-thymine luminophores, including derivatives of the compound , revealed their strong fluorescence and suitability for imaging in living cells, demonstrating their potential in biological and medical research (Jabłoński et al., 2019).

3. Antimicrobial Activity

  • Synthesized derivatives of the compound have shown moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Haranath et al., 2007).

4. Electroluminescent Device Development

  • Novel anthracene derivatives, including those related to the compound, have been synthesized and characterized for use as emitters in organic light emitting devices (OLEDs), indicating their role in advancing OLED technology (Mallesham et al., 2014).

5. Chemical Reaction Mechanisms

  • Studies on (anthracen-9-yl)methyl sulfides, related to the compound, have been used to probe chemical and photochemical electron-transfer reactions, contributing to a deeper understanding of these mechanisms (Gopalakrishnan et al., 2015).

Safety And Hazards

Like other polycyclic aromatic hydrocarbons, anthracene and its derivatives can be hazardous. They can be irritants and are also potentially carcinogenic. Proper safety measures should be taken when handling these compounds .

Future Directions

The unique properties of anthracene and its derivatives make them interesting targets for research. Potential future directions could include the development of new synthesis methods, the exploration of new applications (such as in organic electronics or medicine), and the investigation of their environmental impact .

properties

IUPAC Name

10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H29O3PS/c49-52(53)50-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)51-52)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZVWDJIYSNQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=S)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H29O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 2
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 3
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 4
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 5
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 6
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

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